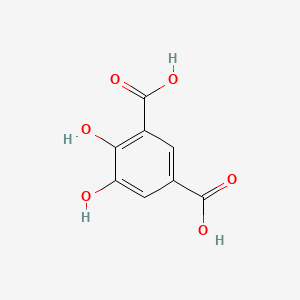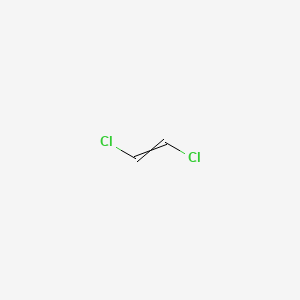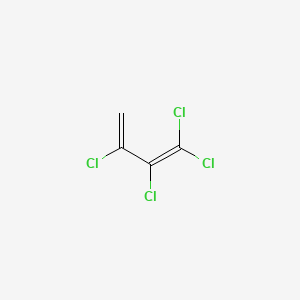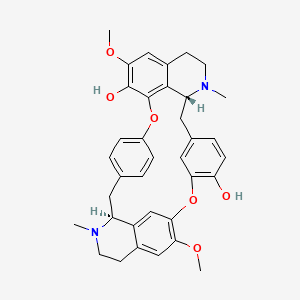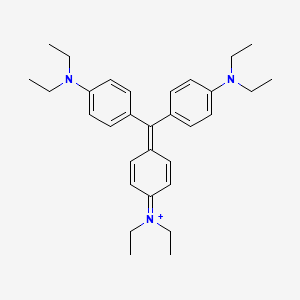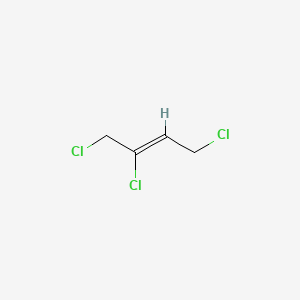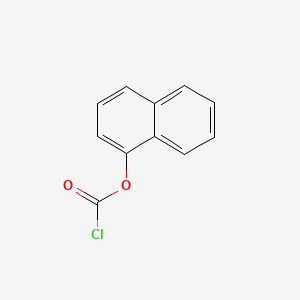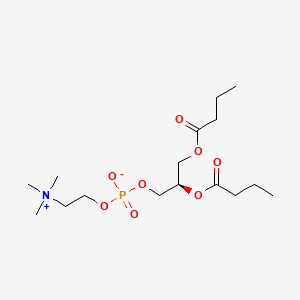
1,2-Dibutyryl-sn-glycero-3-phosphocholine
概要
説明
1,2-Dibutyryl-sn-glycero-3-phosphocholine is a short chain fatty acyl residue . It is a phospholipid found in eukaryotes, but not most bacteria . It is used to study its impact on the antioxidant activity of α-tocopherol .
Synthesis Analysis
1,2-Dimyristoyl-sn-glycero-3-phosphocholine has been used as a standard for phospholipid analysis by LC-ESI-MS . In one study, the surface of polyvinylpyrrolidone (PVP)-superparamagnetic iron oxide nanoparticles (SPIONs) was modified with DMPC .
Molecular Structure Analysis
The molecular structure of 1,2-Dibutyryl-sn-glycero-3-phosphocholine is similar to that of other phospholipids, with a glycerol backbone, two fatty acid chains, and a phosphate group .
Chemical Reactions Analysis
In high-temperature water, 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) hydrolyzed to give oleic acid and a number of phosphorus-containing products. The hydrolysis was catalyzed by oleic and phosphoric acids, which were also reaction products .
Physical And Chemical Properties Analysis
1,2-Dibutyryl-sn-glycero-3-phosphocholine is a neutral or zwitterionic phospholipid over a pH range from strongly acid to strongly alkaline . It is usually the most abundant phospholipid in animals and plants, often amounting to almost 50% of the total complex lipids .
科学的研究の応用
Nanoparticle Adhesion and Transport in Brain
1,2-Dimyristoyl-sn-glycero-3-phosphocholine (DMPC) coated on the surface of superparamagnetic iron oxide nanoparticles (SPIONs) has been found to promote the adhesion of nanoparticles to bio-membranes and transport in rat brain . This has advantages in neurotherapy and drug delivery . The DMPC/PVP-SPIONs were effectively distributed on the membranes of axons, dendritic and myelin sheaths . The attachment of nanoparticles to bio-membranes in the brain could result from similar phospholipid structures of DMPC and the membranes .
Enhanced Cellular Uptake
In vitro experiments found that DMPC/PVP-SPIONs enter cells more easily . This characteristic of iron oxide nanoparticles that are modified by phospholipids leads to potential applications in drug delivery or activating neuron membrane channels .
Drug Delivery Systems
The simulated liposome models may help to understand the cell membrane mechanisms, biological cell interactions, and drug delivery systems . These models may resolve specific issues such as membrane transports, ion channels, drug penetration in the membrane, vesicle formation, membrane fusion, and membrane protein function mechanism .
Liposomal Model Design
Phospholipids like 1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC) and 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) have been used to simulate the liposome model . The simulated liposomal structure as a simple model could be useful in understanding the function and structure of biological cell membranes .
Potential Drug Carriers
The simulated liposomal structure is useful to design optimal, suitable, and biocompatible liposomes as potential drug carriers . This is based on the geometric shapes and chemical-physical properties of phospholipids like DOPC and DOPE .
Phospholipid Analysis
1,2-Dimyristoyl-sn-glycero-3-phosphocholine has been used as a standard for phospholipid analysis by LC-ESI-MS .
Enhancing Antiproliferative Effect of Drugs
1,2-Dimyristoyl-sn-glycero-3-phosphocholine has the ability to enhance the constancy and in vitro antiproliferative effect of carmofur .
Safety And Hazards
将来の方向性
The characteristics of iron oxide nanoparticles that are modified by phospholipids, such as 1,2-Dibutyryl-sn-glycero-3-phosphocholine, lead to potential applications in drug delivery or activating neuron membrane channels . The interaction between two representatives of selective serotonin reuptake inhibitors and large unilamellar vesicles (LUVs) composed of 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) was investigated to determine the driving force of the drug partitioning across lipid membranes .
特性
IUPAC Name |
[(2R)-2,3-di(butanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32NO8P/c1-6-8-15(18)22-12-14(25-16(19)9-7-2)13-24-26(20,21)23-11-10-17(3,4)5/h14H,6-13H2,1-5H3/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJYAMAPPUXBSC-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00955182 | |
| Record name | 2,3-Bis(butanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00955182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dibutyryl-sn-glycero-3-phosphocholine | |
CAS RN |
3355-26-8 | |
| Record name | 1,2-Dibutyrylphosphatidylcholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003355268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Bis(butanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00955182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-DIBUTRYL-SN-GLYCERO-3-PHOSPHOCHOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KB699DH10E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1,2-Dibutyryl-sn-glycero-3-phosphocholine interact with Phospholipase A2 (PLA2) from different snake venoms?
A1: Research suggests that 1,2-Dibutyryl-sn-glycero-3-phosphocholine, abbreviated as diC4PC, interacts differently with PLA2 enzymes derived from various snake venoms [, ].
- Crotalus atrox (Western Diamondback rattlesnake) PLA2: diC4PC, even at a concentration of 40 mM, did not affect the dimerization of this PLA2 enzyme []. This suggests that diC4PC might not be a potent substrate or inhibitor for this specific PLA2.
- Naja naja naja (Pakistani cobra) PLA2: While diC4PC at low concentrations did not influence the dimerization of this PLA2, its presence at higher enzyme concentrations led to increased sedimentation coefficients compared to predictions based on thermodynamic studies []. This observation suggests potential interactions between diC4PC and Naja naja naja PLA2, possibly leading to the formation of enzyme-substrate complexes.
Q2: Does the length of the acyl chain in phospholipid analogs influence their interaction with PLA2?
A2: Yes, the research on Agkistrodon piscivorus piscivorus (App-D49) PLA2 demonstrates that the acyl chain length of phospholipid analogs significantly impacts their interaction with the enzyme []. The study modified App-D49 PLA2 by attaching acyl groups of varying lengths (lauroyl to palmitoyl) to specific lysine residues. These modifications resulted in enhanced enzyme activity towards densely packed phospholipid bilayers like large unilamellar vesicles (LUV). The study suggests that the longer acyl chains facilitated hydrophobic interactions between the modified enzyme and the phospholipid membranes, leading to increased activity. Conversely, the study also found that shorter acyl chains, like in 7,10-dioctanoyl-App-D49, did not exhibit this enhanced interaction or activity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



